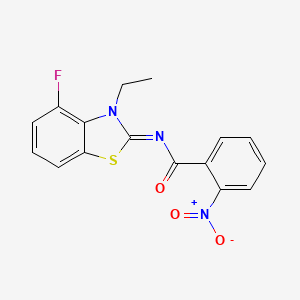
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, commonly known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the family of chalcones, which are natural compounds found in plants and have been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
EF24 exerts its therapeutic effects through multiple mechanisms of action. EF24 has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response. Nrf2 activation leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which can protect cells from oxidative stress. EF24 has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and inflammatory mediators.
Biochemical and Physiological Effects
EF24 has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. EF24 has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EF24 has also been reported to inhibit angiogenesis, which is a crucial process for the growth and spread of cancer cells. Moreover, EF24 has been shown to reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation, which can protect cells from oxidative damage. EF24 has also been reported to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. EF24 can be easily synthesized through a multi-step process, and its structure can be easily modified to improve its pharmacological properties. However, EF24 has several limitations for lab experiments, including its potential toxicity and limited bioavailability. EF24 has been reported to exhibit cytotoxic effects at high concentrations, and its low bioavailability can limit its therapeutic efficacy.
Orientations Futures
EF24 has significant potential for further research and development in various therapeutic areas. Future research should focus on improving the pharmacological properties of EF24, including its bioavailability and selectivity for specific targets. Moreover, the therapeutic efficacy of EF24 should be evaluated in clinical trials to determine its safety and efficacy in humans. EF24 can also be used as a lead compound for the development of novel chalcone derivatives with improved pharmacological properties. Furthermore, the potential applications of EF24 in other diseases, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
EF24 can be synthesized through a multi-step process involving the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate, followed by cyclization with 2-aminothiophenol and nitration with nitric acid. The final product is obtained through the reaction of 2-nitrobenzoyl chloride with the intermediate compound.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. EF24 has been reported to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells through the activation of apoptosis and cell cycle arrest. Moreover, EF24 has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators. EF24 has also been reported to exhibit cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-2-19-14-11(17)7-5-9-13(14)24-16(19)18-15(21)10-6-3-4-8-12(10)20(22)23/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJZRWHLAFKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


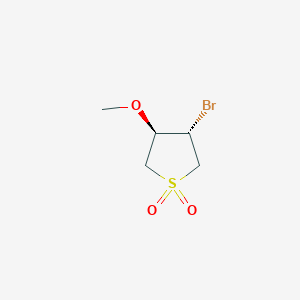
![4-butoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2458255.png)

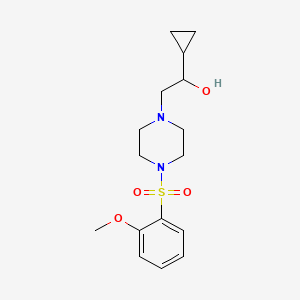
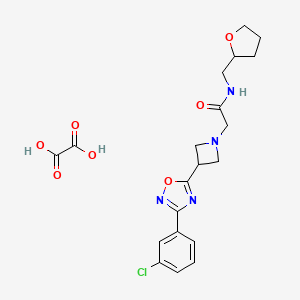
![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/no-structure.png)
![2-(benzylthio)-N-(3-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2458264.png)
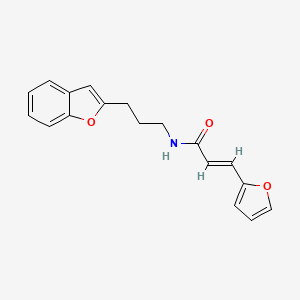
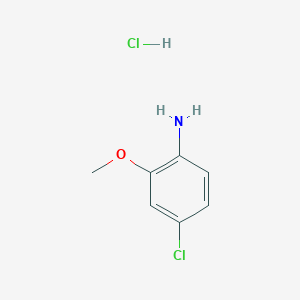
![(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458270.png)
![N-(tert-butyl)-3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2458272.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2458273.png)
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)